Incanoside E

Description

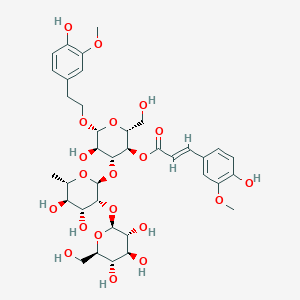

Incanoside E is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq., a plant traditionally used in herbal medicine. Structurally, it is characterized by a 1-O-(3-methoxy-4-hydroxyphenyl)ethyl moiety linked to a trisaccharide chain composed of β-D-glucopyranosyl(1→2)-α-L-rhamnopyranosyl(1→3)-4-O-feruloyl-β-D-glucopyranoside . This compound exhibits antioxidative properties, attributed to its phenolic hydroxyl groups and feruloyl ester substituents, which scavenge free radicals and mitigate oxidative stress .

Properties

Molecular Formula |

C37H50O20 |

|---|---|

Molecular Weight |

814.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C37H50O20/c1-16-26(43)29(46)34(57-36-30(47)28(45)27(44)23(14-38)53-36)37(52-16)56-33-31(48)35(51-11-10-18-5-8-20(41)22(13-18)50-3)54-24(15-39)32(33)55-25(42)9-6-17-4-7-19(40)21(12-17)49-2/h4-9,12-13,16,23-24,26-41,43-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-/m0/s1 |

InChI Key |

HHYPJHIDSAPPCM-FFYOSCRVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

1-O-(3methoxy-4-hydroxyphenyl)ethyl-O-beta-D-glucopyranosyl(1-->2) -alpha-L- rhamnopyranosyl(l-->3)-4-O-feruloyl-beta-D-glucopyranoside incanoside E |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Incanoside C and D

Incanoside C, D, and E share a common trisaccharide backbone but differ in substitutions on the phenyl group:

- Incanoside C: 3,4-Dihydroxyphenyl ethyl group.

- Incanoside D: 3-Hydroxy-4-methoxyphenyl ethyl group.

- Incanoside E: 3-Methoxy-4-hydroxyphenyl ethyl group .

Key Structural Differences :

| Compound | R₁ (Position 3) | R₂ (Position 4) |

|---|---|---|

| Incanoside C | -OH | -OH |

| Incanoside D | -OH | -OCH₃ |

| This compound | -OCH₃ | -OH |

Functional Analogues: Ajugaside A and Angoroside C

Ajugaside A (IC₅₀: 0.328 mM) and Angoroside C (IC₅₀: ~64.50 μM) are phenylpropanoid glycosides with α-glucosidase and xanthine oxidase inhibitory activities, respectively .

Comparison of Bioactivities :

| Compound | Target Enzyme | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| This compound | Antioxidative systems | Not reported | Free radical scavenging |

| Ajugaside A | α-Glucosidase | 0.328 mM | Competitive inhibition |

| Angoroside C | Xanthine oxidase | ~64.50 μM | Mixed-type competitive |

Key Observations :

- This compound’s antioxidative activity likely stems from its phenolic structure, whereas Ajugaside A and Angoroside C target specific enzymes involved in carbohydrate metabolism and purine catabolism .

- The absence of methoxy groups in Ajugaside A may reduce steric hindrance, enabling stronger enzyme binding compared to this compound .

Pharmacological Potential and Limitations

- This compound: Demonstrates moderate antioxidative efficacy but lacks quantitative IC₅₀ data, limiting direct comparison with clinical antioxidants like ascorbic acid .

- Incanoside D: Shows xanthine oxidase inhibition (IC₅₀ ~64.50 μM), suggesting that positional isomerism (methoxy vs. hydroxyl groups) significantly alters enzyme specificity .

Q & A

Q. What steps ensure reproducibility in animal models testing this compound's efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.